4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its bromomethyl group attached to a tetrahydropyridine ring, which is further substituted with a methyl group at the first position. The hydrobromide salt form enhances its solubility and stability, making it suitable for diverse applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-methyl-1,2,3,6-tetrahydropyridine as the core structure.
Purification: The resulting product is purified through recrystallization or chromatographic techniques to obtain the desired compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for large-scale production, offering better control over reaction parameters and improved efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the bromomethyl group to a methylene group.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alkanes and alkenes.
Substitution Products: Amides, esters, and ethers.
Mechanism of Action
Target of Action
The primary target of 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is currently unknown. This compound is a substituted pyridine , and pyridine derivatives are known to interact with various biological targets.
Mode of Action
The mode of action of this compound is not well-documented. As a bromomethyl pyridine derivative, it may act as an alkylating agent, introducing a bromomethyl group into biological molecules. This could potentially alter the function of these molecules, leading to changes in cellular processes .
Biochemical Pathways
Bromomethyl pyridine derivatives have been used in the synthesis of various organic compounds , suggesting that they may interact with a wide range of biochemical pathways.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-(Bromomethyl)benzoic Acid: Similar in structure but contains a carboxylic acid group instead of the tetrahydropyridine ring.
Benzyl Bromide: A simpler compound with a benzene ring attached to a bromomethyl group.
4-(Bromomethyl)benzenethiol: Contains a thiol group instead of the methyl group.
Uniqueness: Unlike these similar compounds, 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide has a unique combination of a bromomethyl group and a tetrahydropyridine ring, which imparts distinct chemical properties and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and production.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-(bromomethyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.BrH/c1-9-4-2-7(6-8)3-5-9;/h2H,3-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBPTAFXICADIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.